molecular formula C5H11NO B2506162 4-Methyl-1,3-oxazinane CAS No. 267419-10-3

4-Methyl-1,3-oxazinane

Cat. No. B2506162
CAS RN: 267419-10-3
M. Wt: 101.149
InChI Key: DERHCVDZYDOLNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-oxazinane derivatives is a topic of active research. For instance, a novel synthesis of 1,3-oxazine-2,4-diones has been achieved by reacting CO2 with 2,3-allenamides, highlighting the importance of the allene moiety's reactivity for the transformation's success . Another study reports the synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, which involves the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine . Additionally, a simple synthesis of N-substituted 1,3-oxazinan-2-ones has been developed using a three-component, one-pot reaction . These methods demonstrate the diverse synthetic routes available for creating 1,3-oxazinane derivatives.

Molecular Structure Analysis

The molecular structure of 1,3-oxazinane derivatives is crucial for their chemical properties and reactivity. One study provides a detailed structural and spectroscopic analysis of a specific compound, 4,8-bis(2-Hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine, including its crystal structure . This level of structural detail is essential for understanding the behavior of these compounds in various chemical contexts.

Chemical Reactions Analysis

1,3-oxazinane derivatives participate in a variety of chemical reactions. For example, 1,3-oxazinan-6-ones have been used in enolate reactions to produce beta-amino acids with excellent trans diastereoselectivity . Another study describes the regio- and stereo-selective nucleophilic ring-opening of 3,6-dihydro-1,2-oxazine oxides to synthesize bifunctionalized 1,2-oxazinanes . These reactions showcase the versatility of 1,3-oxazinane derivatives as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-oxazinane derivatives are influenced by their molecular structure. The presence of electron-withdrawing substituents on the benzene ring of 4H-1,2-benzoxazines, for example, has been shown to affect their reactivity and the yield of the synthesis . The diastereoselective synthesis of cyclic beta2,3-amino acids utilizing 4-substituted-1,3-oxazinan-6-ones further illustrates the impact of substitution on the properties of these compounds .

Scientific Research Applications

Synthesis of Amino Acids

4-Methyl-1,3-oxazinane has been utilized in synthesizing various amino acids. Sleebs et al. (2007) demonstrated its role in the diastereoselective synthesis of α-Methyl and α-Hydroxy-β-Amino Acids through a series of reactions involving 1,3-oxazinan-6-ones (Sleebs & Hughes, 2007). Additionally, 1,3-oxazinan-6-ones, closely related to this compound, were shown to be precursors in synthesizing N-alkyl-β-amino acids (Hughes & Sleebs, 2008).

Synthesis of Functionalized Compounds

The compound has been integral in synthesizing highly functionalized compounds. For example, Sleebs et al. (2013) expanded the use of 4-substituted-1,3-oxazinan-6-ones for synthesizing cyclic β2,3-amino acids (Sleebs, Nguyen & Hughes, 2013). Furthermore, it aided in synthesizing β2,2,3-substituted amino acid derivatives (Nguyen, Sleebs, White & Hughes, 2012).

Advancement in Energetic Materials

1,3-oxazinane, a framework including this compound, was investigated for its potential in advanced energetic materials. Xue et al. (2019) synthesized heterocyclic 1,3-oxazinane molecules under different Mannich condensation processes for this purpose (Xue et al., 2019).

Catalysis and Organic Synthesis

The compound has also been employed in various catalytic and synthetic applications. Toste (2013) discussed the gold-catalyzed synthetic routes to 1,3-oxazinan-2-ones and 1,3-oxazin-2-one derivatives, showcasing the role of this compound-related compounds in organic synthesis (Toste, 2013).

properties

IUPAC Name

4-methyl-1,3-oxazinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5-2-3-7-4-6-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERHCVDZYDOLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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